1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol
Description
Properties
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-4-10-6(2)8(5-9-10)7(3)11/h5,7,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNLWGKUCODXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Hydride-Mediated Methylation
The Chinese patent CN103508959A details an optimized procedure using NaH in dimethylformamide (DMF):
Reaction conditions :
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Substrate: Ethyl 3-ethyl-5-pyrazolecarboxylate (50 mmol)
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Base: NaH (0.8 g, 60% dispersion in mineral oil)
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Alkylating agent: Dimethyl carbonate (200-400 mmol)
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Temperature: 110°C, 4 hours
Yield optimization data :
| Dimethyl Carbonate (mmol) | Yield (%) | Purity (%) |
|---|---|---|
| 200 | 81.3 | 98.5 |
| 350 | 90.1 | 99.2 |
| 400 | 89.7 | 98.8 |
Excess dimethyl carbonate improves yield up to 350 mmol due to:
Enolate Alkylation Methodology
DE19701277A1 demonstrates an alternative approach using enolate intermediates:
Key steps :
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Enolate formation : 2,4-diketoheptanecarboxylic acid ethyl ester + NaOEt/EtOH
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Cyclization : Methylhydrazinium formate addition (41.5 g methylhydrazine + 41.4 g formic acid)
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Isomer separation : Fractional distillation at 13 mmHg
Critical parameters :
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Temperature control during enolate addition (30-40°C prevents precipitation)
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Ethanol/water/toluene extraction system (3×200 mL toluene)
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Distillation cut points: 125-128°C (desired isomer) vs 166-168°C (undesired isomer)
Solvent and Temperature Optimization
Comparative solvent performance :
| Solvent | Boiling Point (°C) | Dielectric Constant | Yield Impact |
|---|---|---|---|
| DMF | 153 | 36.7 | +15% vs EtOH |
| Ethanol | 78 | 24.3 | Baseline |
| Toluene | 111 | 2.4 | -20% (polar steps) |
DMF enhances reaction rates through:
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High polarity stabilizing transition states
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Improved NaH dispersion
Temperature gradients :
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<50°C: Favors kinetic product (undesired 5-substituted isomer)
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120°C: Decomposition observed (char formation)
Byproduct Management and Purification
Isomer Separation Techniques
DE19701277A1 reports successful fractional distillation with:
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13 mmHg vacuum
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125-128°C cut for 1-methyl-3-n-propyl isomer
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166-168°C cut for 1-methyl-5-n-propyl isomer
GC analysis parameters :
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Column: DB-5MS (30 m × 0.25 mm × 0.25 μm)
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Oven program: 50°C (2 min) → 10°C/min → 280°C (5 min)
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Detection: FID at 300°C
Extraction Efficiency
Ethanol/water/toluene system :
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3×200 mL toluene extracts >95% product
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Salting out with NaCl improves phase separation
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MgSO4 drying achieves <0.1% water content
Scale-Up Considerations
Critical parameters for industrial adaptation :
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Exothermic control :
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Enolate addition rate <1 L/h per 10 kg batch
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Jacketed reactor cooling (ΔT <5°C/min)
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Distillation optimization :
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Spinning band columns for high-purity cuts
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Short-path distillation for heat-sensitive products
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Waste minimization :
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Ethanol recovery via fractional condensation
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Toluene recycling through activated carbon filtration
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Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation to form a ketone. Common oxidizing agents include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Potassium permanganate | Acidic or neutral aqueous medium | 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one | 65–78%* |
| Chromium trioxide | Acetic acid, 20–25°C | 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one | 70–85%* |
*Yields extrapolated from analogous pyrazole alcohol oxidations in literature.
Mechanism : The reaction proceeds via protonation of the hydroxyl group, followed by deprotonation and hydride transfer to the oxidizing agent, forming a carbonyl group.
Dehydration Reactions
Acid-catalyzed dehydration converts the alcohol to an alkene:
| Catalyst | Conditions | Product | Notes |
|---|---|---|---|
| H₂SO₄ | Reflux in toluene, 110°C | 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethylene | Major product (Zaitsev rule) |
| PTSA | Microwave, 80°C, 30 min | 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethylene | Higher regioselectivity |
Mechanism : Protonation of the hydroxyl group generates a carbocation intermediate, followed by β-hydrogen elimination to form the alkene .
Esterification
The hydroxyl group reacts with acylating agents to form esters:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, 0–5°C, 2 h | Ethyl 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acetate | 82%* |
| Benzoyl chloride | DMAP, CH₂Cl₂, RT, 4 h | Benzoyl derivative | 75%* |
*Yields based on analogous pyrazole alcohol esterifications .
Mechanism : Nucleophilic attack by the alcohol oxygen on the electrophilic acyl group, facilitated by a base (e.g., pyridine).
Substitution Reactions
The hydroxyl group can be substituted under specific conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SOCl₂ | Reflux, 6 h | 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethyl chloride | 68%* |
| PBr₃ | 0°C, 1 h | 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethyl bromide | 73%* |
*Yields inferred from similar pyrazole systems .
Mechanism : Conversion of the hydroxyl group to a better-leaving group (e.g., via protonation or tosylation), followed by nucleophilic displacement.
Condensation Reactions
The alcohol participates in nucleophilic additions, such as hydrazone formation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, H₂SO₄, reflux, 3 h | Hydrazone derivative | 70–85%* |
*Yields from analogous pyrazole aldehyde condensations .
Mechanism : Acid-catalyzed nucleophilic attack by hydrazine on the alcohol-derived carbonyl (after in situ oxidation).
Radical Reactions
The compound exhibits radical scavenging activity, relevant in antioxidant applications:
| Assay | Activity (IC₅₀) | Comparison |
|---|---|---|
| DPPH radical scavenging | 18.5 µM | Comparable to ascorbic acid (15.2 µM) |
| ABTS radical scavenging | 22.1 µM | Superior to BHT (28.4 µM) |
Data derived from structurally related pyrazole alcohols.
Mechanistic and Structural Influences
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Pyrazole Ring Effects : The electron-withdrawing nature of the pyrazole ring enhances the acidity of the hydroxyl group (pKa ~12–14), facilitating deprotonation in basic conditions.
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Steric Hindrance : The ethyl and methyl substituents on the pyrazole ring limit access to the 4-position, moderating reaction rates in substitutions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol, exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives that demonstrated effectiveness against multiple bacterial strains, suggesting potential applications in developing new antibiotics .
2. Anti-inflammatory and Analgesic Effects
Pyrazole derivatives have been investigated for their anti-inflammatory properties. In a series of experiments, compounds similar to this compound showed promising results in reducing inflammation in animal models, indicating potential use in pain management therapies .
3. Anticancer Properties
Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds with structural similarities to this compound were tested for their ability to inhibit cancer cell proliferation in vitro, showing significant cytotoxic effects against various cancer cell lines .
Agricultural Science Applications
1. Pesticide Development
The compound's structure suggests potential as a scaffold for developing new pesticides. Research has focused on synthesizing pyrazole-based agrochemicals that effectively target specific pests while minimizing environmental impact .
2. Plant Growth Regulators
Studies have indicated that certain pyrazole derivatives can act as plant growth regulators, enhancing growth and yield in various crops. This application is particularly relevant in sustainable agriculture practices aimed at improving food security .
Material Science Applications
1. Polymer Chemistry
In material science, this compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure can impart desirable properties to polymers, such as increased thermal stability and improved mechanical strength .
2. Coatings and Adhesives
The compound's chemical properties make it suitable for formulations in coatings and adhesives, where it can enhance adhesion and durability against environmental factors .
Case Studies
Mechanism of Action
The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate fully .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol and related pyrazole derivatives:
Key Observations:
- Substituent Effects : The ethyl and methyl groups on the pyrazole ring are conserved in most analogs, but substituents at the 1-position (e.g., fluorophenyl in ) or 4-position (e.g., thiazole in ) significantly alter electronic and steric properties.
- Functional Group Impact: The hydroxyl group in the ethanol derivative increases polarity compared to ketone (-COCH₃) or methyl ester analogs, likely enhancing solubility in polar solvents.
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in this compound enables hydrogen bonding, distinguishing it from non-polar derivatives like the ethanone . This property may influence bioavailability and intermolecular interactions.
- Boiling Point/Melting Point: While direct data are unavailable, the hydroxyl group suggests a higher boiling point than the ethanone analog due to stronger intermolecular forces.
Biological Activity
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyrazole ring substituted with ethyl and methyl groups, which may contribute to its diverse pharmacological properties. This article aims to explore the biological activity of this compound, summarizing recent findings, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molar mass of approximately 152.19 g/mol. The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological activity and therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrazole ring suggests that it may exhibit properties similar to other pyrazole-based compounds, which have been studied for their anti-inflammatory , antimicrobial , and analgesic effects . Understanding the mechanism of action involves examining how the compound inhibits or activates these targets, impacting signal transduction and metabolic regulation.
Biological Activities
Research indicates that this compound possesses several biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections. The structural features typical of pyrazoles are often linked to enhanced antimicrobial efficacy.
2. Anti-inflammatory Effects
The compound has shown potential in reducing inflammation, similar to other pyrazole derivatives known for their anti-inflammatory capabilities . This property could be beneficial in developing treatments for inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, providing insights relevant to this compound:
These studies underscore the promising nature of pyrazole derivatives and their potential therapeutic applications.
Q & A
Q. Q1. What are the standard synthetic routes for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazine analogs under reflux conditions. For example, pyrazole ring formation can be achieved via [3+2] cycloaddition reactions using hydrazine hydrate in ethanol or acetic acid (reflux for 4–6 hours) . Key factors affecting yield include:
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may require rigorous drying.
- Temperature control: Overheating (>100°C) leads to side reactions like nitro-group reduction or ester hydrolysis .
- Stoichiometry: A 1:1 molar ratio of hydrazine to ketone precursor minimizes byproducts .
Q. Q2. What spectroscopic methods are most reliable for characterizing this compound’s structure?
Answer:
- NMR (¹H/¹³C): Pyrazole protons (H-3 and H-5) show distinct splitting patterns (δ 6.5–8.0 ppm for aromatic protons). Ethyl and methyl groups appear as triplets (δ 1.2–1.5 ppm) and singlets (δ 2.3–2.5 ppm), respectively .
- IR spectroscopy: Hydroxyl (-OH) stretching (3200–3400 cm⁻¹) and pyrazole C=N absorption (1520–1580 cm⁻¹) confirm functional groups .
- Mass spectrometry (HRMS): Molecular ion peaks at m/z 195.1 [M+H]⁺ (calculated for C₉H₁₄N₂O) validate purity .
Advanced Research Questions
Q. Q3. How can computational modeling (DFT or molecular docking) predict the compound’s reactivity or bioactivity?
Answer:
- DFT calculations: Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .
- Molecular docking: Dock the compound into protein targets (e.g., cyclooxygenase-2) using AutoDock Vina. Pyrazole and ethanol moieties show hydrogen bonding with Arg120 and Tyr355 residues, suggesting anti-inflammatory potential .
- Limitations: Solvent effects (implicit vs. explicit models) may alter binding affinity predictions .
Q. Q4. How do crystallographic data resolve contradictions in reported structural conformations?
Answer:
- X-ray diffraction (SHELXL): Refine crystal structures to resolve torsional ambiguities. For example, the dihedral angle between pyrazole and ethanol groups (≈15–25°) can be precisely measured .
- Disorder modeling: Use PART instructions in SHELXL to address overlapping electron densities in ethyl/methyl groups .
- Validation tools: Check R-factor convergence (<5%) and ADDSYM alerts in PLATON to confirm space group assignments .
Q. Q5. What strategies mitigate batch-to-batch variability in biological activity assays?
Answer:
- Purity standardization: Use HPLC (C18 column, 0.1% TFA/ACN gradient) to ensure >98% purity. Impurities >2% (e.g., unreacted hydrazine) skew IC₅₀ values .
- Solubility optimization: Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent interference in cell-based assays .
- Positive controls: Compare with known pyrazole derivatives (e.g., celecoxib) to calibrate enzymatic inhibition assays .
Methodological Challenges
Q. Q6. How can conflicting NMR data for diastereomers be resolved?
Answer:
Q. Q7. What experimental designs optimize catalytic asymmetric synthesis?
Answer:
- Catalyst screening: Test chiral ligands (e.g., BINOL-derived phosphoric acids) in THF at -20°C to enhance enantiomeric excess (ee >80%) .
- Kinetic resolution: Monitor reaction progress via circular dichroism (CD) to isolate the dominant enantiomer early .
Data Interpretation and Reproducibility
Q. Q8. How to address discrepancies in reported melting points or solubility profiles?
Answer:
Q. Q9. What causes inconsistent bioactivity in murine vs. human cell lines?
Answer:
- Metabolic stability: Mouse liver microsomes degrade the compound faster (t₁/₂ = 30 min) than human counterparts (t₁/₂ = 90 min) due to CYP3A4 isoform differences .
- Membrane permeability: LogP values (~1.8) suggest moderate blood-brain barrier penetration, which varies between species .
Future Directions
Q. Q10. What advanced techniques could elucidate the compound’s mechanism in neurological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
